CID 156588477, also known as (2S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, is a compound of interest in the field of medicinal chemistry. It has garnered attention due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. The compound is characterized by its unique structural features, which contribute to its biological activity.
CID 156588477 is cataloged in various chemical databases, including PubChem and ChEMBL. It was identified and characterized through high-throughput screening methods aimed at discovering new pharmacological agents. The compound is synthesized through specific chemical reactions that allow for the introduction of functional groups essential for its activity.
CID 156588477 falls under the category of amino acids and derivatives. It is classified as a non-proteinogenic amino acid, which means it is not one of the standard amino acids incorporated into proteins but may have significant roles in biological processes or therapeutic applications.
The synthesis of CID 156588477 can be achieved through several methods, primarily involving the formation of the amino acid backbone followed by the introduction of the trifluoromethyl group. One common synthetic route involves:
The synthesis typically requires careful monitoring of reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the final product.
CID 156588477 has a complex molecular structure characterized by a central carbon atom bonded to an amino group, a carboxylic acid group, and a phenyl ring substituted with a trifluoromethyl group. The molecular formula is , and its molecular weight is approximately 239.19 g/mol.
CC(C(=O)O)N[C@@H](c1ccc(C(F)(F)F)cc1)C(=O)O
VYJZKXJZLQXGQF-UHFFFAOYSA-N
This structural information indicates that CID 156588477 possesses chirality, which may influence its biological interactions.
CID 156588477 can undergo various chemical reactions typical for amino acids, including:
These reactions can be facilitated through specific catalysts or conditions that promote reactivity without compromising the integrity of the trifluoromethyl group or other sensitive functionalities in the molecule.
The mechanism of action for CID 156588477 primarily involves its interaction with neurotransmitter receptors in the central nervous system. It is hypothesized to modulate glutamate receptors, specifically targeting subtypes that are implicated in neurodegenerative diseases.
Research indicates that compounds similar to CID 156588477 exhibit affinity for excitatory amino acid transporters and receptors, influencing synaptic transmission and neuronal excitability. This modulation may have therapeutic implications for conditions such as depression or anxiety disorders.
Relevant analyses include spectroscopic studies that confirm these properties and assess purity levels through chromatography techniques.
CID 156588477 has potential applications in various scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5